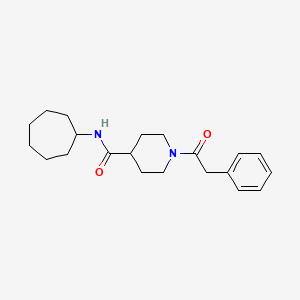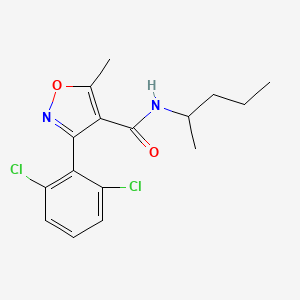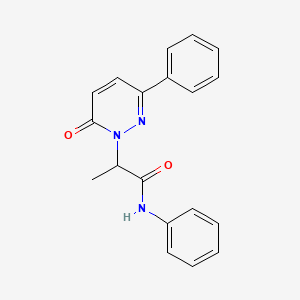
5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide, also known as MDPT, is a chemical compound that belongs to the class of triazole derivatives. This compound has been the subject of extensive research due to its potential applications in the fields of medicinal chemistry and drug discovery. In
Mecanismo De Acción
The exact mechanism of action of 5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is not yet fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. This compound has also been shown to have an affinity for the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of inflammatory mediators, and the reduction of oxidative stress. Additionally, this compound has been shown to have an analgesic effect, which may be due in part to its affinity for the mu-opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its relatively simple synthesis method, its wide range of potential applications, and its ability to modulate various neurotransmitter systems in the brain. However, there are also some limitations to using this compound in lab experiments, including the lack of a complete understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for the research and development of 5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is the further exploration of its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthetic methods for this compound may also be an area of future research.
Métodos De Síntesis
The synthesis of 5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide involves several steps, including the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with methyl isocyanate to form the corresponding carbamate, which is further reacted with sodium azide to form the triazole ring. Finally, the amino group is protected with a tert-butoxycarbonyl group to yield the final product, this compound.
Aplicaciones Científicas De Investigación
5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in the field of medicinal chemistry, specifically as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, this compound has been studied for its potential as a diagnostic tool for various diseases, including cancer and infectious diseases.
Propiedades
IUPAC Name |
5-amino-N-methyl-N,1-diphenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-20(12-8-4-2-5-9-12)16(22)14-15(17)21(19-18-14)13-10-6-3-7-11-13/h2-11H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJZMDZLSIZERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5161807.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5161820.png)



![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5161849.png)
![3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride](/img/structure/B5161851.png)
![N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5161852.png)

![4-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5161880.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B5161892.png)
![N-{2-[1-(3,5-dichlorophenyl)-1-methylethyl]-3-oxo-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl}acetamide](/img/structure/B5161893.png)
